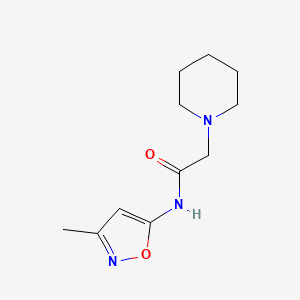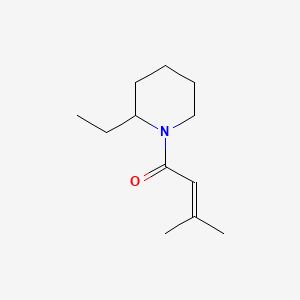
2-Ethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-(3-Metil-1-oxo-2-butenil)-2-etilpiperidina es un compuesto químico con la fórmula molecular C12H21NO y un peso molecular de 195.30124 g/mol . Este compuesto presenta un anillo de piperidina, que es un heterociclo de seis miembros que contiene un átomo de nitrógeno y cinco átomos de carbono. Los derivados de piperidina son significativos en la industria farmacéutica debido a su amplia gama de actividades biológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3-Metil-1-oxo-2-butenil)-2-etilpiperidina se puede lograr a través de diversas rutas sintéticas. Un método común implica la reacción de piperidina con cloruro de 2-etil-3-metil-1-oxo-2-butenilo en condiciones básicas. La reacción típicamente requiere un solvente como diclorometano y una base como trietilamina para facilitar la reacción de sustitución nucleofílica.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. El uso de sistemas automatizados y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-(3-Metil-1-oxo-2-butenil)-2-etilpiperidina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para producir alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el nitrógeno de piperidina o en el carbono carbonílico, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Trietilamina en diclorometano.
Principales productos formados
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Diversos derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
La 1-(3-Metil-1-oxo-2-butenil)-2-etilpiperidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de la 1-(3-Metil-1-oxo-2-butenil)-2-etilpiperidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Piperidina: Un heterociclo de seis miembros con un átomo de nitrógeno.
Pirrolidina: Un heterociclo de cinco miembros con un átomo de nitrógeno.
Morfolina: Un heterociclo de seis miembros con un átomo de nitrógeno y un átomo de oxígeno.
Singularidad
La 1-(3-Metil-1-oxo-2-butenil)-2-etilpiperidina es única debido a su patrón de sustitución específico en el anillo de piperidina, que imparte propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
95524-59-7 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
1-(2-ethylpiperidin-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C12H21NO/c1-4-11-7-5-6-8-13(11)12(14)9-10(2)3/h9,11H,4-8H2,1-3H3 |
Clave InChI |
MNYBIPWPQNMORE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCN1C(=O)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


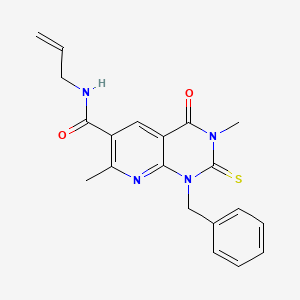
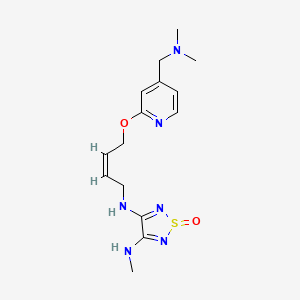
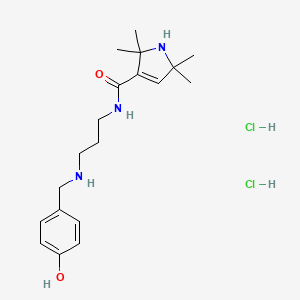
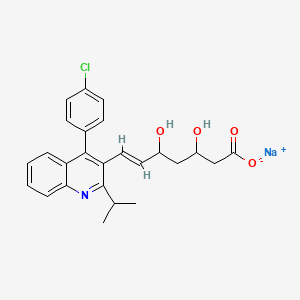

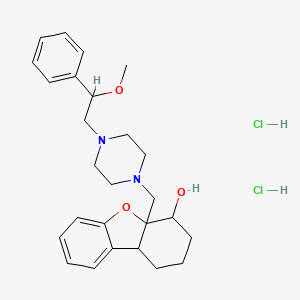
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
